4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
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Overview
Description
4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of two benzaldehyde groups connected through a series of ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol derivatives under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of ethylene glycol react with the aldehyde groups of 4-hydroxybenzaldehyde to form the desired product. Common reagents used in this synthesis include potassium carbonate as a base and dimethylformamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-[2-[2-[2-(4-Carboxyphenoxy)ethoxy]ethoxy]ethoxy]benzoic acid.
Reduction: 4-[2-[2-[2-(4-Hydroxyphenoxy)ethoxy]ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to form Schiff bases with amines.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde involves its ability to form covalent bonds with nucleophilic groups in biological molecules. The aldehyde groups can react with amines to form Schiff bases, which can modulate the activity of enzymes and other proteins. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
- 4-[2-[2-[2-(4-Hydroxyphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
- 4-[2-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
Uniqueness
4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde is unique due to the presence of two aldehyde groups, which provide multiple reactive sites for chemical modifications. This structural feature allows for the formation of diverse derivatives and conjugates, making it a versatile compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
4-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-15-17-1-5-19(6-2-17)25-13-11-23-9-10-24-12-14-26-20-7-3-18(16-22)4-8-20/h1-8,15-16H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNNZXIPFSRUJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCOC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401307 |
Source
|
Record name | 4,4'-[Ethane-1,2-diylbis(oxyethane-2,1-diyloxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111550-48-2 |
Source
|
Record name | 1,10-Bis(4-formylphenyl)-1,4,7,10-tetraoxadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111550-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-[Ethane-1,2-diylbis(oxyethane-2,1-diyloxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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